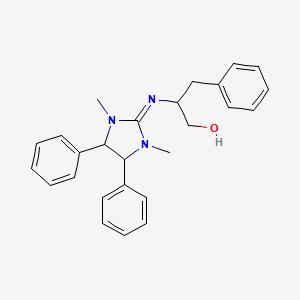
1,3-Dimethyl-4,5-diphenyl-2-(1-hydroxymethyl-2-phenylethyl)iminoimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol typically involves the following steps:
Formation of the Imidazolidine Ring: The initial step involves the condensation of an appropriate diamine with a ketone or aldehyde to form the imidazolidine ring. This reaction is usually carried out under acidic conditions to facilitate the formation of the ring structure.
Introduction of the Chiral Centers: The chiral centers are introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions, where phenyl halides react with the imidazolidine intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield an amine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.
Biology
The compound’s unique structure allows it to interact with various biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its chiral nature can be exploited to develop drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and specialty materials. Its reactivity and functional groups make it a versatile building block for various chemical processes.
作用機序
The mechanism of action of (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The imidazolidine ring and phenyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-2-(((4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol
- (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylbutan-1-ol
- (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-(4-methylphenyl)propan-1-ol
Uniqueness
The uniqueness of (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol lies in its specific stereochemistry and functional groups. The combination of the imidazolidine ring, phenyl groups, and chiral centers gives it distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various chemical reactions.
特性
IUPAC Name |
2-[(1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFEHDNCQXIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-[(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one](/img/structure/B13399562.png)
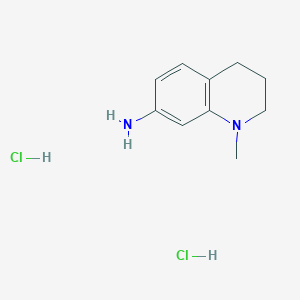
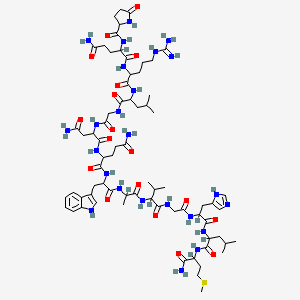
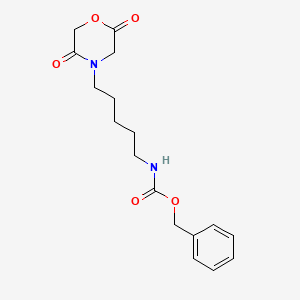
![[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13399582.png)
![2-amino-9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13399589.png)
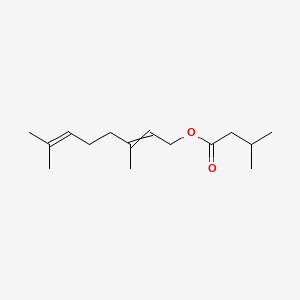
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13399603.png)
![6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13399610.png)
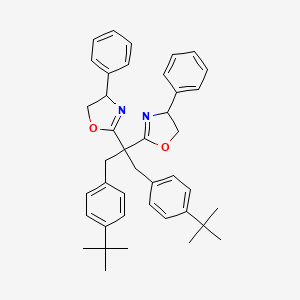
![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)

